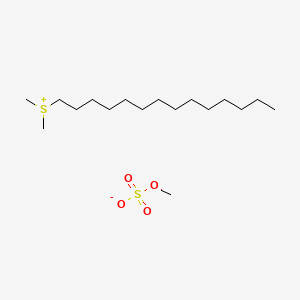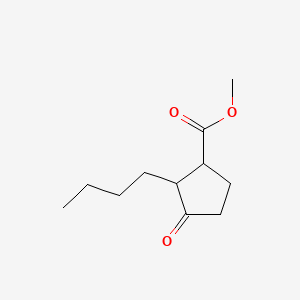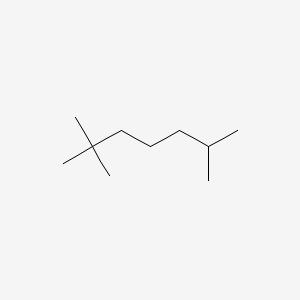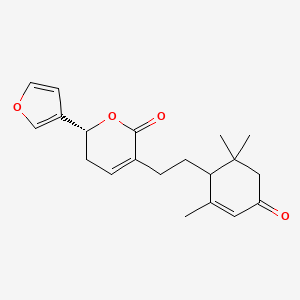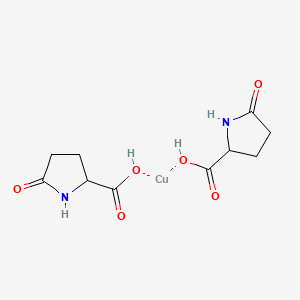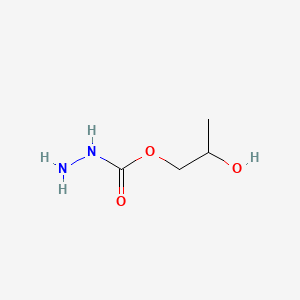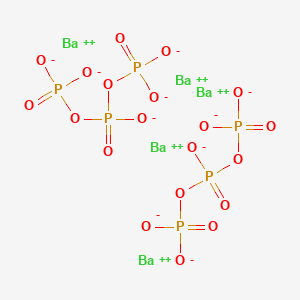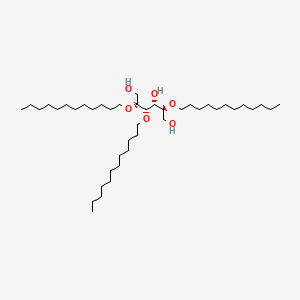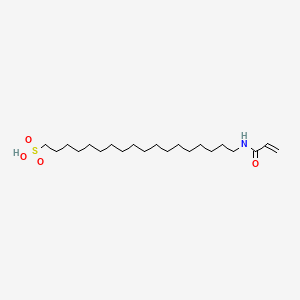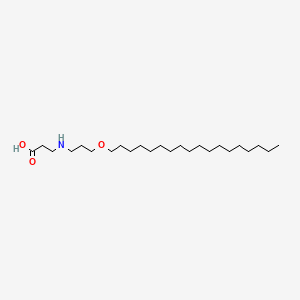
N-(3-(Octadecyloxy)propyl)-beta-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Octadecyloxy)propyl)-beta-alanine is a synthetic compound characterized by a long alkyloxy chain attached to a beta-alanine backbone. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Octadecyloxy)propyl)-beta-alanine typically involves the reaction of beta-alanine with 3-(octadecyloxy)propyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like ethanol under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain reaction conditions and ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Octadecyloxy)propyl)-beta-alanine undergoes various chemical reactions, including:
Oxidation: The alkyloxy chain can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The beta-alanine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Alcohols, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(3-(Octadecyloxy)propyl)-beta-alanine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(3-(Octadecyloxy)propyl)-beta-alanine involves its ability to interact with lipid membranes due to its amphiphilic nature. The long alkyloxy chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antifungal applications, where it targets fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(Octadecyloxy)propyl)-beta-alanine: Characterized by a long alkyloxy chain attached to a beta-alanine backbone.
N-(3-(Dodecyloxy)propyl)-beta-alanine: Similar structure but with a shorter alkyloxy chain.
N-(3-(Hexadecyloxy)propyl)-beta-alanine: Similar structure with a hexadecyloxy chain.
Uniqueness
This compound is unique due to its longer alkyloxy chain, which enhances its ability to interact with lipid membranes and form stable micelles. This makes it particularly effective as a surfactant and in drug delivery applications compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
94113-46-9 |
|---|---|
Formule moléculaire |
C24H49NO3 |
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
3-(3-octadecoxypropylamino)propanoic acid |
InChI |
InChI=1S/C24H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-23-18-20-25-21-19-24(26)27/h25H,2-23H2,1H3,(H,26,27) |
Clé InChI |
KUXTXLYINCAPMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCNCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


